molecular formula C10H20N2O B6332300 2-methyl-1-[(oxolan-2-yl)methyl]piperazine CAS No. 1226158-97-9

2-methyl-1-[(oxolan-2-yl)methyl]piperazine

Cat. No.: B6332300
CAS No.: 1226158-97-9
M. Wt: 184.28 g/mol
InChI Key: OLZONJQAOBYZMB-UHFFFAOYSA-N
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Description

2-methyl-1-[(oxolan-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine typically involves the reaction of piperazine with 2-methyloxirane (propylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong base like sodium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(oxolan-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as a halogen or an alkyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds with various functional groups.

Scientific Research Applications

2-methyl-1-[(oxolan-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-methyl-1-[(oxolan-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyl group instead of an oxolan-2-yl group.

    1-(2-chloroethyl)piperazine: Contains a chloroethyl group, making it more reactive in substitution reactions.

    1-(2-ethoxyethyl)piperazine: Contains an ethoxyethyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-methyl-1-(oxolan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-7-11-4-5-12(9)8-10-3-2-6-13-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZONJQAOBYZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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